molecular formula C23H23N3O5S B11204117 (2Z)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide

(2Z)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide

Cat. No.: B11204117
M. Wt: 453.5 g/mol
InChI Key: PYELSFNWVCAAHE-LUAWRHEFSA-N
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Description

The compound (2Z)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, a dimethoxyphenyl group, and an acrylamide moiety. Its structural complexity and functional groups make it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the core structure.

    Acrylamide Formation: The final step involves the formation of the acrylamide moiety, typically through a condensation reaction between an amine and an acrylate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the acrylamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Conversion of acrylamide to amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its structural features could interact with various biological targets, making it useful in biochemical assays.

Medicine

The compound’s potential medicinal applications include its use as a therapeutic agent. Its ability to interact with specific molecular targets could make it a candidate for the treatment of diseases such as cancer or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide: Lacks the dioxido group, which may affect its reactivity and biological activity.

    (2Z)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propionamide: Has a propionamide instead of an acrylamide moiety, potentially altering its chemical and biological properties.

Uniqueness

The presence of the dioxido group and the acrylamide moiety in (2Z)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide distinguishes it from similar compounds. These features may enhance its reactivity and interaction with biological targets, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide

InChI

InChI=1S/C23H23N3O5S/c1-15-6-4-5-7-19(15)26-23(17-13-32(28,29)14-18(17)25-26)24-22(27)11-9-16-8-10-20(30-2)21(12-16)31-3/h4-12H,13-14H2,1-3H3,(H,24,27)/b11-9-

InChI Key

PYELSFNWVCAAHE-LUAWRHEFSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)/C=C\C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C=CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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